molecular formula C14H14N4O3 B2402007 N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 1421506-74-2

N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide

Cat. No. B2402007
M. Wt: 286.291
InChI Key: LMIRIXBKZYWQIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide, also known as FIIN-3, is a small molecule inhibitor that targets fibroblast growth factor receptor (FGFR) kinases. FGFRs play an important role in cell growth, differentiation, and survival, making them a promising target for cancer therapy.

Scientific Research Applications

N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide has been extensively studied in preclinical cancer models and has shown promising results in inhibiting the growth of various cancer cell lines, including bladder, lung, and breast cancer. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.

Mechanism Of Action

N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide binds to the ATP binding site of FGFR kinases and inhibits their activity, leading to the inhibition of downstream signaling pathways that promote cell growth and survival. This mechanism of action makes N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide a promising therapeutic agent for cancer treatment.

Biochemical And Physiological Effects

N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting FGFR signaling. It also inhibits cell proliferation and migration, which are critical processes for tumor growth and metastasis. In addition, N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide has been shown to inhibit angiogenesis by blocking the activity of FGFRs in endothelial cells.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide in lab experiments is its specificity for FGFR kinases, which reduces the risk of off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in in vivo studies.

Future Directions

For N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide research include optimizing its pharmacokinetic properties to improve its efficacy in in vivo studies, identifying biomarkers that predict response to N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide treatment, and exploring its potential in combination therapy with other cancer drugs. Additionally, further studies are needed to investigate the safety and efficacy of N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide in clinical trials.

Synthesis Methods

N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide was first synthesized by researchers at the Dana-Farber Cancer Institute and Harvard Medical School in 2014. The synthesis method involves the reaction of 2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethylamine with 5-methylisoxazole-3-carboxylic acid, followed by the addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group. The resulting compound is purified by column chromatography to obtain N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide.

properties

IUPAC Name

N-[2-[5-(furan-2-yl)-1H-imidazol-2-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-9-7-10(18-21-9)14(19)15-5-4-13-16-8-11(17-13)12-3-2-6-20-12/h2-3,6-8H,4-5H2,1H3,(H,15,19)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIRIXBKZYWQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCC2=NC=C(N2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.